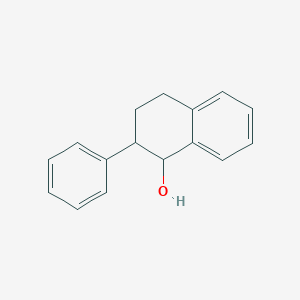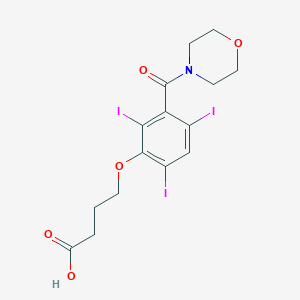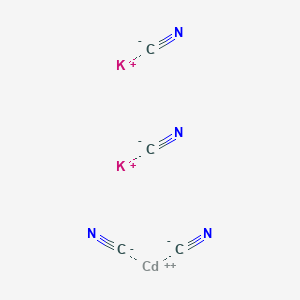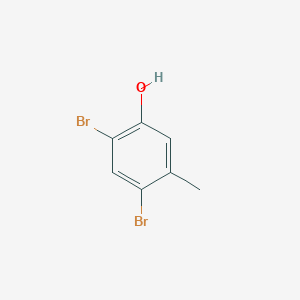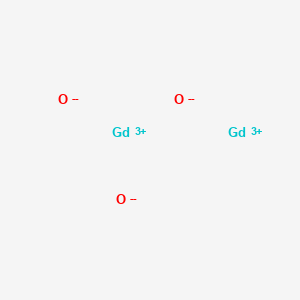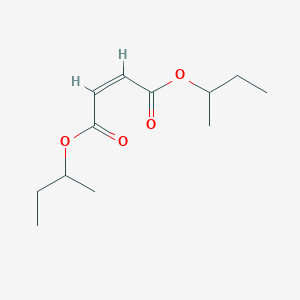
Di-sec-butyl maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-sec-butyl maleate (DSBM) is a chemical compound that belongs to the class of maleates, which are widely used in various industrial applications. DSBM is a colorless, odorless, and viscous liquid that is soluble in organic solvents. It is commonly used as a reactive diluent in the production of polyesters, alkyd resins, and other polymer materials. The purpose of
Mecanismo De Acción
The mechanism of action of Di-sec-butyl maleate is not fully understood, but it is believed to involve the formation of covalent bonds between the maleate group and the polymer backbone. This results in the modification of the polymer properties such as molecular weight, glass transition temperature, and mechanical strength. The reactivity of Di-sec-butyl maleate is influenced by various factors such as temperature, pH, and the presence of other chemicals.
Efectos Bioquímicos Y Fisiológicos
There is limited information available about the biochemical and physiological effects of Di-sec-butyl maleate. However, it is considered to be a low toxicity chemical with no significant adverse effects on human health or the environment. Di-sec-butyl maleate is not classified as a hazardous substance by regulatory agencies such as the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Di-sec-butyl maleate has several advantages for lab experiments, including its high reactivity, low viscosity, and good solubility in organic solvents. It can be easily incorporated into various polymer systems and can modify their properties without affecting their processing conditions. However, Di-sec-butyl maleate also has some limitations, such as its sensitivity to moisture and its tendency to undergo homopolymerization, which can lead to gelation and cross-linking.
Direcciones Futuras
There are several future directions for the research and development of Di-sec-butyl maleate. One potential application is in the production of biodegradable polymers, which can reduce the environmental impact of plastic waste. Di-sec-butyl maleate can be used as a reactive diluent to improve the properties of biodegradable polymers such as mechanical strength and thermal stability. Another potential application is in the field of drug delivery, where Di-sec-butyl maleate can be used as a carrier for hydrophobic drugs. The reactivity of Di-sec-butyl maleate can be tailored to control the release rate of the drug and improve its bioavailability. Finally, Di-sec-butyl maleate can also be used as a monomer for the synthesis of novel polymers with unique properties such as shape memory and self-healing.
Conclusion
In conclusion, Di-sec-butyl maleate is a versatile chemical compound with numerous potential applications in various scientific fields. Its unique chemical properties and high reactivity make it a valuable tool for modifying the properties of polymers and other materials. Further research is needed to fully understand the mechanism of action of Di-sec-butyl maleate and explore its potential applications in emerging fields such as biodegradable polymers and drug delivery.
Métodos De Síntesis
Di-sec-butyl maleate can be synthesized by the reaction of maleic anhydride with sec-butanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an esterification process, resulting in the formation of Di-sec-butyl maleate and water. The purity and yield of Di-sec-butyl maleate can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Aplicaciones Científicas De Investigación
Di-sec-butyl maleate has been extensively studied in various scientific fields due to its unique chemical properties and potential applications. In the field of polymer chemistry, Di-sec-butyl maleate is used as a reactive diluent to modify the properties of polyesters and alkyd resins. It can improve the flexibility, adhesion, and chemical resistance of the final product. In addition, Di-sec-butyl maleate can also be used as a cross-linking agent in the production of UV-curable coatings, which have excellent weathering resistance and gloss retention.
Propiedades
Número CAS |
14447-12-2 |
|---|---|
Nombre del producto |
Di-sec-butyl maleate |
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
dibutan-2-yl (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h7-10H,5-6H2,1-4H3/b8-7- |
Clave InChI |
MWJNGKOBSUBRNM-FPLPWBNLSA-N |
SMILES isomérico |
CCC(C)OC(=O)/C=C\C(=O)OC(C)CC |
SMILES |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
SMILES canónico |
CCC(C)OC(=O)C=CC(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



